Amantadine

Description

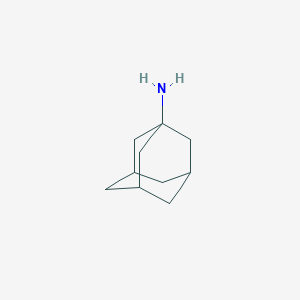

Structure

3D Structure

Propriétés

IUPAC Name |

adamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNWSYNQZKUICI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

665-66-7 (hydrochloride) | |

| Record name | Amantadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8022117 | |

| Record name | Amantadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amantadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Stable, white or nearly white crystalline powder. Crystals from abs ethanol+ anhydr ether. Decomp at 360 °C. Practically insol in ether; sol in water (at least 1:20). /Hydrochloride/, Sparingly sol in water, 8.46e-02 g/L | |

| Record name | Amantadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00915 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMANTADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amantadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

HEXAKISTETRAHEDRAL CRYSTALS BY SUBLIMATION | |

CAS No. |

768-94-5 | |

| Record name | Amantadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amantadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amantadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00915 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | amantadine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amantadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amantadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMANTADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF4C9Z1J53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMANTADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amantadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180-192, 160-190 °C (closed tube); Also reported as 180-192 °C, 180 °C | |

| Record name | Amantadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00915 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMANTADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amantadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Amantadine's Multifaceted Mechanisms in Neurological Disorders: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the complex and multifaceted mechanisms of action of amantadine in the context of neurological disorders. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current understanding of this compound's pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanisms of Action

This compound's therapeutic effects in neurological conditions such as Parkinson's disease and drug-induced extrapyramidal symptoms are not attributed to a single mode of action but rather to its engagement with multiple molecular targets. The primary mechanisms include non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, modulation of the dopaminergic system, agonism of the sigma-1 receptor, and negative allosteric modulation of nicotinic acetylcholine receptors.[1][2]

Glutamatergic System Modulation: NMDA Receptor Antagonism

This compound acts as a weak, non-competitive antagonist of the NMDA receptor, a key player in excitatory neurotransmission.[3] Its unique mechanism involves accelerating the closure of the NMDA receptor channel while bound, which leads to a stabilization of the channel in its closed state.[4][5] This action is thought to reduce the excessive glutamatergic activity implicated in the pathophysiology of various neurological disorders.

Dopaminergic System Modulation

This compound enhances dopaminergic transmission through a dual action: promoting the release of dopamine from presynaptic neurons and inhibiting its reuptake.[3][6] This leads to an increased concentration of dopamine in the synaptic cleft, thereby compensating for the dopaminergic deficit observed in conditions like Parkinson's disease.

Sigma-1 Receptor Agonism

This compound acts as an agonist at the sigma-1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][7] Activation of the sigma-1 receptor by this compound modulates calcium signaling between the endoplasmic reticulum and mitochondria, influencing neuronal excitability and survival.[8][9] This agonism is also implicated in the dopaminergic effects of this compound.[4]

Neuroprotection via Glial Cell Modulation

This compound exerts neuroprotective effects by modulating the activity of glial cells, specifically microglia and astrocytes. It has been shown to inhibit the activation of microglia, thereby reducing the production and release of pro-inflammatory factors such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1][10][11] Concurrently, this compound promotes the expression of glial cell line-derived neurotrophic factor (GDNF) in astrocytes, a key protein for neuronal survival and function.[10][12]

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of this compound at its key molecular targets.

| Receptor/Transporter | Ligand/Assay | Species | Brain Region/Cell Line | Ki (μM) | IC50 (μM) | Reference(s) |

| NMDA Receptor | ||||||

| [3H]MK-801 displacement | Rat | Hippocampal Neurons | 18.6 ± 0.9 | [13] | ||

| Rat | Striatal Neurons | ~74.4 | [13] | |||

| Sigma-1 Receptor | --INVALID-LINK--SKF-10,047 | Rat | Forebrain homogenates | 7.44 ± 0.82 | [7] | |

| --INVALID-LINK---pentazocine | Human | Frontal cortex | 20.25 | [1] | ||

| Nicotinic Acetylcholine Receptor | ||||||

| α7 | ACh-evoked current | Rat | Hippocampal Neurons | 6.5 (10 min pre-application) | [14] | |

| α7 | ACh-evoked current | Rat | Hippocampal Neurons | 130 (co-application) | [14] | |

| α4β2 | ACh-evoked current | Rat | Hippocampal Neurons | 3.44 | [15] | |

| α3β4 | ACh-evoked current | Rat | Hippocampal Neurons | Inhibited by 10 μM | [14] | |

| Dopamine Transporter (DAT) | ||||||

| Noradrenaline uptake | Human | NAT-expressing cells | 30x more potent than at DAT | [16] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.

[³H]-Dopamine Uptake Assay in Rat Midbrain Cultures

Objective: To assess the effect of this compound on the functionality of dopaminergic neurons by measuring their capacity for dopamine uptake.

Protocol Summary:

-

Cell Culture: Primary midbrain neuron-glia cultures are prepared from the ventral mesencephalon of embryonic day 14-15 rats.

-

Treatment: Cultures are treated with various concentrations of this compound for a specified period (e.g., 48 hours) prior to insult with a neurotoxin like MPP+ or LPS.[10]

-

Uptake Assay:

-

The culture medium is replaced with a Krebs-Ringer buffer.

-

[³H]-Dopamine is added to the buffer at a final concentration of 1 µM.

-

The cultures are incubated for 20 minutes at 37°C to allow for dopamine uptake.

-

The uptake is terminated by washing the cells with ice-cold Krebs-Ringer buffer.

-

Cells are lysed with NaOH.

-

-

Quantification: The amount of [³H]-dopamine taken up by the cells is measured using a liquid scintillation counter. The results are normalized to the protein content of each sample.

Immunocytochemistry for Tyrosine Hydroxylase (TH)

Objective: To visualize and quantify dopaminergic neurons in culture.

Protocol Summary:

-

Fixation: Cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Permeabilization and Blocking: Cells are permeabilized with Triton X-100 and blocked with a serum solution (e.g., goat serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against tyrosine hydroxylase (a marker for dopaminergic neurons) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstaining and Mounting: Cell nuclei are often counterstained with DAPI. The coverslips are then mounted onto microscope slides.

-

Imaging and Analysis: The number of TH-positive neurons is counted using a fluorescence microscope.

Measurement of Nitric Oxide (NO) Production via Griess Assay

Objective: To quantify the amount of nitric oxide, a pro-inflammatory mediator, released by microglia.

Protocol Summary:

-

Cell Culture and Treatment: Microglial cells are cultured and treated with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.

-

Sample Collection: The cell culture supernatant is collected.

-

Griess Reaction:

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a 96-well plate.

-

The mixture is incubated in the dark at room temperature for 10-15 minutes.

-

-

Quantification: The absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined by comparison to a standard curve of sodium nitrite.

Measurement of TNF-α Production via ELISA

Objective: To quantify the concentration of the pro-inflammatory cytokine TNF-α in cell culture supernatants.

Protocol Summary:

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for TNF-α.

-

Blocking: The plate is blocked to prevent non-specific binding.

-

Sample and Standard Incubation: Cell culture supernatants and a series of TNF-α standards are added to the wells and incubated.

-

Detection Antibody Incubation: A biotinylated detection antibody specific for TNF-α is added.

-

Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change proportional to the amount of TNF-α present.

-

Reaction Stoppage and Measurement: The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm. The concentration of TNF-α is determined from the standard curve.

Measurement of GDNF mRNA Expression via RT-qPCR

Objective: To quantify the expression of GDNF mRNA in astrocytes.

Protocol Summary:

-

Cell Culture and Treatment: Astrocyte cultures are treated with this compound.

-

RNA Extraction: Total RNA is extracted from the cells.

-

Reverse Transcription (RT): The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for GDNF and a reference gene (e.g., GAPDH). The amplification of the target and reference genes is monitored in real-time using a fluorescent dye.

-

Data Analysis: The relative expression of GDNF mRNA is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion

This compound's therapeutic efficacy in neurological disorders stems from its complex pharmacology, engaging multiple targets within the central nervous system. Its ability to modulate glutamatergic and dopaminergic neurotransmission, coupled with its neuroprotective effects mediated by sigma-1 receptor agonism and glial cell modulation, underscores its unique position in the neuropharmacological armamentarium. Further research into the intricate downstream signaling pathways and the development of more selective ligands based on this compound's structure may pave the way for novel therapeutic strategies for a range of neurological conditions.

References

- 1. Microglia-inhibiting activity of Parkinson's disease drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Ameliorates Dopamine-Releasing Deficits and Behavioral Deficits in Rats after Fluid Percussion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound alleviates postoperative cognitive dysfunction possibly by increasing glial cell line-derived neurotrophic factor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound alleviates postoperative cognitive dysfunction possibly by increasing glial cell line-derived neurotrophic factor in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. Involvement of the sigma 1 receptor in the modulation of dopaminergic transmission by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Roles of Intracellular Chaperone Proteins, Sigma Receptors, in Parkinson’s Disease (PD) and Major Depressive Disorder (MDD) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound protects dopamine neurons by a dual action: reducing activation of microglia and inducing expression of GNDF in astroglia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]

- 12. This compound protects dopamine neurons by a dual action: reducing activation of microglia and inducing expression of GDNF in astroglia [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. mdpi.com [mdpi.com]

- 15. This compound inhibits known and novel ion channels encoded by SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound improves cognitive outcome and increases neuronal survival after fluid percussion traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Neuroprotective Effects of Amantadine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amantadine, a drug with a multifaceted pharmacological profile, has long been utilized in the management of Parkinson's disease and viral influenza. Emerging evidence has increasingly pointed towards its significant neuroprotective properties, positioning it as a candidate for broader therapeutic applications in neurodegenerative diseases and acute brain injury. This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's neuroprotective effects. It delves into its role as an N-methyl-D-aspartate (NMDA) receptor antagonist, a modulator of dopaminergic neurotransmission, an anti-inflammatory agent in the central nervous system, and an inducer of potent neurotrophic factors. This document synthesizes quantitative data from key preclinical studies, presents detailed experimental protocols for assessing its efficacy, and visualizes the intricate signaling pathways and experimental workflows involved.

Core Mechanisms of this compound's Neuroprotective Action

This compound's neuroprotective capacity stems from a combination of distinct yet interconnected mechanisms that collectively mitigate neuronal damage and promote cell survival.

NMDA Receptor Antagonism

This compound acts as a weak, non-competitive antagonist of the NMDA receptor[1][2][3]. Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excessive calcium (Ca2+) influx, triggering a cascade of neurotoxic events, including the activation of proteases and nucleases, and the generation of reactive oxygen species (ROS), ultimately leading to neuronal death. By binding to the NMDA receptor channel, this compound accelerates channel closure, thereby reducing the pathological influx of Ca2+ and mitigating excitotoxicity[1][2][3].

Modulation of Dopaminergic Systems

In the context of neurodegenerative diseases like Parkinson's, where dopaminergic neurons are progressively lost, this compound has been shown to enhance dopaminergic transmission. It promotes the release of dopamine from presynaptic terminals and inhibits its reuptake, thereby increasing the availability of this crucial neurotransmitter in the synaptic cleft[4]. This action not only provides symptomatic relief but may also contribute to the survival of remaining dopaminergic neurons.

Anti-Inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a key contributor to the pathology of many neurological disorders. This compound exerts potent anti-inflammatory effects by directly inhibiting the activation of microglia[1][5][6]. This inhibition leads to a significant reduction in the production and release of neurotoxic pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and prostaglandins[1][5][6]. A key mechanism underlying this effect is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response in microglia[5].

Induction of Neurotrophic Factors

This compound has been demonstrated to upregulate the expression of glial cell line-derived neurotrophic factor (GDNF) in astrocytes[3][7]. GDNF is a potent survival factor for various neuronal populations, including dopaminergic neurons. By promoting the production of GDNF, this compound fosters a supportive microenvironment that enhances neuronal survival, promotes neurite outgrowth, and protects against neurotoxin-induced damage. The downstream signaling of GDNF involves the activation of pro-survival pathways such as the PI3K/Akt and MAPK/ERK cascades.

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from preclinical studies investigating the neuroprotective efficacy of this compound in various in vitro models of neuronal injury.

Table 1: Neuroprotective Effects of this compound in the MPP+ Model of Dopaminergic Neuron Toxicity

| This compound Concentration (µM) | Toxin (MPP+) | Cell Type | Assay | Outcome | % Neuroprotection (relative to toxin) | Reference |

| 10 | 0.5 µM | Rat midbrain neuron-glia cultures | [³H]DA uptake | Neuronal Function | ~25% | [7] |

| 20 | 0.5 µM | Rat midbrain neuron-glia cultures | [³H]DA uptake | Neuronal Function | ~50% | [7] |

| 30 | 0.5 µM | Rat midbrain neuron-glia cultures | [³H]DA uptake | Neuronal Function | ~75% | [7] |

| 10 | 0.5 µM | Rat midbrain neuron-glia cultures | TH+ cell count | Neuronal Survival | ~30% | [7] |

| 20 | 0.5 µM | Rat midbrain neuron-glia cultures | TH+ cell count | Neuronal Survival | ~60% | [7] |

| 30 | 0.5 µM | Rat midbrain neuron-glia cultures | TH+ cell count | Neuronal Survival | ~80% | [7] |

Table 2: Anti-Inflammatory Effects of this compound in the LPS Model of Neuroinflammation

| This compound Concentration (µM) | Stimulant (LPS) | Cell Type | Measured Factor | % Inhibition of Inflammatory Mediator Release | Reference |

| 10 | 10 ng/mL | Rat neuron-glia cultures | TNF-α | ~40% | [7] |

| 20 | 10 ng/mL | Rat neuron-glia cultures | TNF-α | ~60% | [7] |

| 30 | 10 ng/mL | Rat neuron-glia cultures | TNF-α | ~75% | [7] |

| 10 | 10 ng/mL | Rat neuron-glia cultures | Nitric Oxide (NO) | ~30% | [7] |

| 20 | 10 ng/mL | Rat neuron-glia cultures | Nitric Oxide (NO) | ~50% | [7] |

| 30 | 10 ng/mL | Rat neuron-glia cultures | Nitric Oxide (NO) | ~70% | [7] |

Table 3: Effect of this compound on GDNF Expression

| This compound Concentration (µM) | Cell Type | Assay | Outcome | Fold Induction of GDNF | Reference |

| 30 | Rat mixed glia cultures | Real-time PCR | GDNF mRNA | ~2.5-fold at 24h |

Table 4: Antioxidant and Anti-Apoptotic Effects of this compound

| Treatment | Model | Cell/Tissue Type | Assay | Outcome | Result | Reference |

| This compound | Carbon Monoxide Poisoning | Rat Brain Homogenates | ELISA | SOD Activity | Significantly increased vs. CO group | [2] |

| This compound | Carbon Monoxide Poisoning | Rat Brain Homogenates | ELISA | CAT Activity | Significantly increased vs. CO group | [2] |

| This compound Derivative (L1) | Corticosterone-induced toxicity | PC12 cells | Western Blot | Cleaved Caspase-3 | Significantly decreased vs. CORT group | [6] |

| This compound Derivative (L1) | Corticosterone-induced toxicity | PC12 cells | Western Blot | Bcl-2 | Significantly increased vs. CORT group | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and the workflows of common experimental assays used to assess its neuroprotective effects.

References

- 1. This compound reduces sepsis-induced brain injury via NLRP3/caspase-1 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemically Bonding of this compound with Gardenamide A Enhances the Neuroprotective Effects against Corticosterone-Induced Insults in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound protects dopamine neurons by a dual action: reducing activation of microglia and inducing expression of GDNF in astroglia [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound reduces sepsis-induced brain injury via NLRP3/caspase-1 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemically Bonding of this compound with Gardenamide A Enhances the Neuroprotective Effects against Corticosterone-Induced Insults in PC12 Cells [mdpi.com]

- 7. This compound protects dopamine neurons by a dual action: reducing activation of microglia and inducing expression of GNDF in astroglia - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antiviral Properties of Amantadine Against Novel Influenza Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amantadine, a first-generation antiviral drug, has historically been used for the prophylaxis and treatment of influenza A virus infections. Its mechanism of action involves the blockade of the M2 proton channel, a crucial component in the viral uncoating process. However, the emergence of widespread resistance, primarily due to single amino acid substitutions in the M2 protein, has rendered this compound largely ineffective against contemporary influenza strains. This guide provides an in-depth analysis of the antiviral properties of this compound, the molecular basis of its activity and the prevalent resistance. We present quantitative data on its efficacy against various influenza A strains, detail key experimental protocols for antiviral testing, and visualize the underlying molecular and experimental frameworks.

Introduction

Influenza A viruses are a persistent global health threat, responsible for seasonal epidemics and occasional pandemics. The viral M2 protein is a homotetrameric ion channel that plays a critical role in the early stages of viral replication. Following endocytosis of the virus into the host cell, the M2 channel is activated by the low pH of the endosome, allowing protons to flow into the virion. This acidification facilitates the dissociation of the viral ribonucleoprotein (vRNP) complexes from the matrix protein (M1), a process essential for the release of the viral genome into the cytoplasm and subsequent replication.

This compound and its derivative, rimantadine, are adamantane compounds that specifically target the M2 ion channel of influenza A viruses, thereby inhibiting this crucial uncoating step. For decades, they were valuable tools in the management of influenza A infections. However, the high mutation rate of influenza viruses has led to the selection of this compound-resistant strains, which now dominate the global landscape. Understanding the antiviral properties of this compound, the mechanisms of resistance, and the experimental methods to assess its efficacy remains crucial for the development of new antiviral strategies that can overcome these challenges.

Mechanism of Action and Resistance

This compound's antiviral activity is centered on its ability to block the proton conductance of the M2 ion channel. The drug binds to the pore of the channel, physically occluding the passage of protons. This inhibition prevents the acidification of the viral interior, thereby trapping the vRNPs and halting the infection process.

Widespread resistance to this compound in influenza A viruses is now a significant clinical issue. This resistance primarily arises from single amino acid substitutions within the transmembrane domain of the M2 protein. The most prevalent mutation is the serine-to-asparagine substitution at position 31 (S31N), which is found in the vast majority of circulating H1N1 and H3N2 strains. Other mutations that confer resistance include changes at positions 26 (L26F), 27 (V27A), 30 (A30T), and 34 (G34E). These mutations alter the drug-binding site within the M2 channel, reducing the affinity of this compound and rendering it ineffective. Due to the high prevalence of these resistant strains, the U.S. Centers for Disease Control and Prevention (CDC) and the World Health Organization (WHO) no longer recommend this compound for the treatment or prophylaxis of influenza A.

Figure 1. Mechanism of this compound Action on the Influenza A M2 Proton Channel.

Quantitative Data on Antiviral Activity

The efficacy of an antiviral drug is quantitatively assessed by determining its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). These values represent the concentration of the drug required to inhibit viral replication by 50% in in vitro assays. The following tables summarize the IC50 values of this compound against various influenza A strains, highlighting the dramatic increase in resistance conferred by M2 mutations.

| Influenza A Strain (Wild-Type) | M2 Genotype | IC50 (µM) | Reference(s) |

| A/WSN/33 (H1N1) | Wild-Type | ~0.3 | |

| A/Udorn/72 (H3N2) | Wild-Type | ~15.76 |

| Influenza A Strain (Resistant Mutants) | M2 Mutation | IC50 (µM) | Fold Increase in Resistance | Reference(s) |

| A/WSN/33 (H1N1) recombinant | L26F | 11.6 | ~39 | |

| A/WSN/33 (H1N1) recombinant | V27A | 66.4 | ~221 | |

| A/WSN/33 (H1N1) recombinant | A30T | 20.3 | ~68 | |

| A/WSN/33 (H1N1) recombinant | S31N | 9.7 | ~32 | |

| A/WSN/33 (H1N1) recombinant | G34E | 5.1 | ~17 | |

| A/WSN/33 (H1N1) recombinant | V27A/S31N | 3.3 | ~11 | |

| A/M2-L26F | L26F | 164.46 | ~10 | |

| A/M2-V27A | V27A | 1840 | ~117 | |

| A/M2-S31N | S31N | 237.01 | ~15 |

Experimental Protocols

Standardized in vitro assays are essential for evaluating the antiviral activity of compounds like this compound. Below are detailed methodologies for key experiments.

Plaque Reduction Assay

This assay is the gold standard for determining the titer of infectious virus and assessing the efficacy of antiviral drugs.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

6-well or 12-well cell culture plates

-

Influenza virus stock

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Agarose or Avicel overlay medium

-

TPCK-treated trypsin

-

Crystal violet staining solution

-

Formalin (10%)

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in serum-free DMEM.

-

Infection: Wash the confluent MDCK cell monolayers with PBS and inoculate with the virus dilutions. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: Aspirate the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agarose or Avicel) containing TPCK-treated trypsin and the desired concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

-

Fixation and Staining: Fix the cells with 10% formalin and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Quantification: Count the number of plaques at each virus dilution and drug concentration to calculate the plaque-forming units per milliliter (PFU/mL) and determine the IC50 value of this compound.

Tissue Culture Infectious Dose 50 (TCID50) Assay

The TCID50 assay is another method to quantify infectious virus by determining the dilution of virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.

Materials:

-

MDCK cells

-

96-well cell culture plates

-

Influenza virus stock

-

DMEM with 2% FBS

-

TPCK-treated trypsin

Procedure:

-

Cell Seeding: Seed MDCK cells in a 96-well plate to form a confluent monolayer.

-

Virus Dilution: Prepare serial 10-fold dilutions of the virus stock.

-

Infection: Inoculate replicate wells (typically 8 per dilution) with each virus dilution. Include cell control wells that are not infected.

-

Incubation: Incubate the plate at 37°C for 3-5 days and observe daily for the presence of CPE.

-

Scoring: Score each well as positive or negative for CPE at the end of the incubation period.

-

Calculation: Use the Reed-Muench or Spearman-Kärber method to calculate the TCID50/mL, which represents the viral titer. To determine the antiviral effect of this compound, the assay is performed in the presence of various drug concentrations, and the reduction in viral titer is calculated.

Neuraminidase (NA) Inhibition Assay

While this compound does not target neuraminidase, this assay is crucial for characterizing influenza viruses and testing other classes of antivirals.

Materials:

-

Influenza virus stock

-

Fluorescent substrate (e.g., MUNANA)

-

Assay buffer

-

Neuraminidase inhibitors (as controls)

-

96-well black plates

-

Fluorometer

Procedure:

-

Virus Dilution: Dilute the virus stock in assay buffer to a concentration that gives a linear fluorescent signal over time.

-

Drug Incubation: In a 96-well black plate, mix the diluted virus with serial dilutions of the test compound (or control inhibitor) and incubate.

-

Substrate Addition: Add the fluorescent substrate MUNANA to each well.

-

Incubation: Incubate the plate at 37°C.

-

Fluorescence Reading: Measure the fluorescence at appropriate excitation and emission wavelengths using a fluorometer.

-

Calculation: The percentage of NA inhibition is calculated relative to the virus-only control, and the IC50 value is determined.

Figure 2. General Experimental Workflow for In Vitro Antiviral Testing of this compound.

Future Perspectives and Conclusion

The widespread resistance to this compound among novel influenza strains underscores the remarkable adaptability of the influenza virus and the challenges in developing durable antiviral therapies. While this compound itself is no longer a viable treatment option for currently circulating influenza A viruses, the M2 ion channel remains a valid antiviral target.

Current research efforts are focused on developing novel M2 inhibitors that can overcome existing resistance mutations. Some promising strategies include the design of this compound analogs with modified structures that can bind to the mutated M2 channel and the exploration of combination therapies that include this compound or its derivatives. A deeper understanding of the structural and functional consequences of resistance mutations will be instrumental in guiding the rational design of next-generation M2 inhibitors.

Figure 3. Logical Relationship of this compound Resistance in Influenza A.

Amantadine in Neurodegenerative Diseases: A Technical Guide on Core Mechanisms and Potential Therapeutic Applications

Abstract

Amantadine, a drug with a multifaceted pharmacological profile, is well-established in the management of Parkinson's disease and was formerly used as an antiviral agent. Its unique mechanisms of action, primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a dopamine agonist, present a compelling case for its application in a broader range of neurodegenerative and neurological disorders. This technical guide provides an in-depth review of the preclinical and clinical evidence supporting the use of this compound in Traumatic Brain Injury (TBI), Multiple Sclerosis (MS), Huntington's Disease (HD), and Alzheimer's Disease (AD). We consolidate quantitative data from key clinical trials, detail experimental methodologies, and present signaling and workflow diagrams to offer a comprehensive resource for the scientific community.

Core Mechanisms of Action

This compound's therapeutic potential in neurodegeneration stems from several biological activities, primarily centered on the glutamatergic and dopaminergic systems, with emerging evidence of anti-inflammatory roles.

-

NMDA Receptor Antagonism: this compound is a weak, non-competitive antagonist of the NMDA receptor. It binds to the channel pore, blocking excessive influx of Ca2+, which is a key driver of excitotoxicity—a common pathological pathway in many neurodegenerative diseases[1][2]. Unlike other NMDA antagonists, this compound exhibits rapid kinetics, which may contribute to its favorable side-effect profile[3][4]. This action is believed to be central to its efficacy in reducing chorea in Huntington's disease and providing neuroprotection[5].

-

Dopaminergic Modulation: this compound enhances dopaminergic neurotransmission by promoting the release of dopamine from presynaptic terminals and inhibiting its reuptake[1]. This mechanism is crucial for its anti-parkinsonian effects and may contribute to improved arousal and cognitive function in patients recovering from TBI.

-

Anti-Inflammatory and Neuroprotective Effects: Recent studies have revealed that this compound can exert neuroprotective effects by modulating glial cell activity. It has been shown to inhibit the inflammatory activation of microglia, thereby reducing the production and release of pro-inflammatory mediators like TNF-α and nitric oxide[6][7][8]. Furthermore, this compound can induce the expression of Glial Cell-Derived Neurotrophic Factor (GDNF) in astrocytes, a potent survival factor for neurons[7][9].

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Huntington's disease: a randomized, controlled trial using the NMDA-antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microglia-inhibiting activity of Parkinson's disease drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound protects dopamine neurons by a dual action: reducing activation of microglia and inducing expression of GNDF in astroglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. mdpi.com [mdpi.com]

Amantadine: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

Introduction

Amantadine is a synthetic adamantane derivative with a multifaceted pharmacological profile, initially developed as an antiviral agent for Influenza A and later serendipitously discovered to possess anti-parkinsonian properties.[1][2] Its therapeutic utility stems from distinct mechanisms of action that interfere with viral replication and modulate central nervous system neurotransmission. This technical guide provides an in-depth review of the pharmacokinetics and pharmacodynamics of this compound, intended for researchers, scientists, and drug development professionals. It summarizes quantitative data, details relevant experimental methodologies, and visualizes key pathways and processes.

Pharmacokinetics

The clinical efficacy and safety profile of this compound are directly influenced by its absorption, distribution, metabolism, and excretion (ADME) characteristics. The drug is well-absorbed orally and is eliminated primarily unchanged by the kidneys, making renal function a critical determinant of its clearance.[3]

Absorption

This compound is readily and well-absorbed from the gastrointestinal tract following oral administration.[4][5]

-

Bioavailability: The oral bioavailability of this compound is high, estimated to be between 86% and 90%.[1]

-

Time to Peak Plasma Concentration (Tmax): For immediate-release formulations, peak plasma concentrations are typically reached within 2 to 4 hours.[6] A study involving a single 100 mg dose in healthy adults reported a mean Tmax of 3.3 ± 1.5 hours.[7][8] Extended-release formulations are designed to slow the rate of absorption, with Tmax values extending to approximately 9-11 hours.[5]

Distribution

This compound is widely distributed throughout the body, a characteristic reflected by its large apparent volume of distribution.

-

Volume of Distribution (Vd): The Vd for this compound is approximately 3 to 8 L/kg, indicating extensive tissue distribution rather than confinement to the circulatory system.[4][9]

-

Plasma Protein Binding: Studies have shown that this compound is approximately 67% bound to human plasma proteins.[4][7] This binding is constant over a concentration range of 0.1 to 2.0 µg/mL.[4][10]

Metabolism

This compound undergoes minimal metabolism in humans.[1][4] A small fraction, approximately 5-15% of the administered dose, may be converted to an N-acetylated metabolite, but this is not a significant elimination pathway.[7]

Excretion

The primary route of elimination for this compound is renal excretion.

-

Renal Clearance: Over 90% of an oral dose is excreted unchanged in the urine through a combination of glomerular filtration and tubular secretion.[1][3][4] Because elimination is so heavily dependent on the kidneys, this compound can accumulate to toxic levels in patients with renal impairment.[3][11]

-

Half-Life (t½): In healthy adults with normal renal function, the elimination half-life ranges from 10 to 17 hours.[4][6] This is dramatically prolonged in patients with renal insufficiency. In one study, the half-life in subjects with normal renal function was approximately 12 hours, whereas in patients with severe renal impairment, it extended to as long as 33.8 days.[12][13] Consequently, dose adjustments are critical for this patient population.[11]

Summary of Pharmacokinetic Parameters

The following table summarizes key quantitative pharmacokinetic data for this compound.

| Parameter | Value | Citation(s) |

| Oral Bioavailability | 86 - 90% | [1] |

| Time to Peak (Tmax) | 2 - 4 hours (Immediate Release) | [6] |

| Plasma Protein Binding | ~67% | [4][7][10] |

| Volume of Distribution (Vd) | 3 - 8 L/kg | [4][9] |

| Metabolism | Minimal (~5-15% acetylated) | [1][7] |

| Primary Excretion Route | Renal (>90% unchanged in urine) | [1][4] |

| Elimination Half-Life | 10 - 17 hours (Normal Renal Function) | [4][6] |

| Up to 8 days or more (End-Stage Renal Disease) | [1][12] |

Key Experimental Protocols

Protocol: Determination of Plasma Protein Binding via Ultrafiltration

The extent of this compound binding to plasma proteins is commonly determined using in vitro ultrafiltration techniques.[10]

-

Sample Preparation: this compound hydrochloride is added to pooled human plasma samples to achieve a range of clinically relevant concentrations (e.g., 100-2,000 ng/ml).

-

Ultrafiltration: The plasma samples are placed in ultrafiltration devices containing a semipermeable membrane with a specific molecular weight cutoff that retains proteins and protein-bound drugs but allows free (unbound) drug to pass through.

-

Centrifugation: The devices are centrifuged, forcing the plasma water and free drug across the membrane, separating it from the protein-rich retentate.

-

Quantification: The concentration of this compound in the resulting ultrafiltrate (representing the free drug fraction) and the initial plasma sample (representing the total drug concentration) is measured using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The percentage of protein-bound drug is calculated as: ((Total Concentration - Free Concentration) / Total Concentration) * 100.

Pharmacodynamics

The therapeutic effects of this compound are attributable to two distinct, unrelated mechanisms of action: inhibition of the influenza A virus M2 protein and modulation of central nervous system (CNS) neurotransmission, primarily involving the dopaminergic and glutamatergic systems.[1][4]

Antiviral Mechanism of Action

This compound's antiviral activity is specific to influenza A viruses and does not extend to influenza B, which lacks the drug's target protein.[7][14] The mechanism centers on the blockade of the M2 ion channel, a proton-selective channel essential for viral replication.[1][15]

-

Viral Entry: The influenza A virus enters the host cell via endocytosis, becoming enclosed within an endosome.

-

Acidification and Uncoating: As the endosome matures, its internal pH drops. This acidic environment activates the viral M2 proton channel, which pumps protons from the endosome into the interior of the virion.[16]

-

RNA Release: The acidification of the viral core is a critical step that facilitates the "uncoating" process—the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein (M1).

-

This compound's Role: this compound physically blocks the pore of the M2 ion channel, preventing the influx of protons into the virion.[1][17][18] This inhibition of acidification halts the uncoating process, trapping the viral genome within the endosome and preventing its release into the host cell cytoplasm for replication.[19]

Anti-Parkinsonian Mechanism of Action

The mechanism underlying this compound's effectiveness in Parkinson's disease is complex and not fully elucidated, but it is primarily thought to involve the modulation of dopamine and glutamate neurotransmitter systems.[4][7]

-

Dopaminergic Effects: this compound enhances dopaminergic transmission through multiple actions. It has been shown to promote the release of dopamine from presynaptic nerve terminals and inhibit its reuptake from the synaptic cleft.[9][19][20] This increases the concentration and prolongs the action of dopamine in the synapse, helping to alleviate the motor symptoms of Parkinson's disease.[2]

-

NMDA Receptor Antagonism: this compound acts as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) type glutamate receptor.[7][21][22] Overactivity of the glutamatergic system is implicated in the pathophysiology of Parkinson's disease and in levodopa-induced dyskinesia. By blocking NMDA receptors, this compound can help normalize striatal output and reduce excitotoxicity, which is considered a key mechanism for its anti-dyskinetic effects.[2][6][23]

-

Other Actions: this compound also exhibits activity as a sigma-1 (σ1) receptor agonist and a negative allosteric modulator of certain nicotinic acetylcholine receptors.[1] The activation of σ1 receptors may contribute to its dopaminergic effects.[1] While it can produce anticholinergic-like side effects such as dry mouth and urinary retention, direct anticholinergic activity has not been demonstrated in animal studies.[7][11]

Key Experimental Protocols

Protocol: Measurement of Striatal Dopamine Release via In Vivo Microdialysis

The effect of this compound on dopamine release in the brain can be assessed using in vivo microdialysis in animal models.[24]

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into a target brain region, such as the striatum, of an anesthetized rat. The probe consists of a semipermeable membrane at its tip.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate.

-

Sample Collection: Neurotransmitters, including dopamine, diffuse from the extracellular fluid of the brain tissue across the probe's membrane and into the aCSF, which is collected as "dialysate" at regular intervals.

-

Baseline Measurement: Dialysate samples are collected for a period to establish a stable baseline level of extracellular dopamine.

-

Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).

-

Post-Treatment Collection: Dialysate collection continues after drug administration to measure changes in dopamine concentration over time.

-

Analysis: The concentration of dopamine in the dialysate samples is quantified using highly sensitive techniques like HPLC with electrochemical detection (HPLC-ED).

-

Data Interpretation: An increase in dopamine concentration in the dialysate following this compound administration indicates that the drug enhances dopamine release and/or blocks its reuptake.[24]

This compound possesses a unique and complex pharmacological profile. Its pharmacokinetic properties are characterized by good oral absorption, extensive distribution, minimal metabolism, and near-complete renal elimination of the parent drug. This renal dependence is a critical clinical consideration, necessitating dose adjustments in patients with impaired kidney function to avoid toxicity. The pharmacodynamic actions of this compound are bifurcated: its antiviral effect is mediated by a specific blockade of the influenza A M2 proton channel, while its anti-parkinsonian and anti-dyskinetic benefits arise from a combination of enhanced dopaminergic neurotransmission and non-competitive antagonism of NMDA receptors. A thorough understanding of these principles is essential for the safe and effective clinical use of this compound and for guiding future research into novel adamantane derivatives.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacokinetics of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Bioavailability and Pharmacokinetics of Once-Daily this compound Extended-Release Tablets in Healthy Volunteers: Results from Three Randomized, Crossover, Open-Label, Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyfreak.com [pharmacyfreak.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. drugs.com [drugs.com]

- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 10. In vitro binding of this compound to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. acpjournals.org [acpjournals.org]

- 13. This compound hydrochloride pharmacokinetics in patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | Influenza, Parkinson’s, Neuroprotection | Britannica [britannica.com]

- 15. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Where does this compound bind to the influenza virus M2 proton channel? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Structure of the this compound Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 20. This compound Ameliorates Dopamine-Releasing Deficits and Behavioral Deficits in Rats after Fluid Percussion Injury | PLOS One [journals.plos.org]

- 21. This compound as N-methyl-D-aspartic acid receptor antagonist: new possibilities for therapeutic applications? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. This compound Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound increases the extracellular dopamine levels in the striatum by re-uptake inhibition and by N-methyl-D-aspartate antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

A Guide to Administering Amantadine in Clinical Trials for Dyskinesia

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Amantadine, initially developed as an antiviral agent, has found a significant role in the management of Parkinson's disease (PD), particularly in treating levodopa-induced dyskinesia (LID). Dyskinesias are involuntary, erratic, writhing movements of the face, arms, legs, or trunk that can be a debilitating side effect of long-term levodopa therapy.[1] The mechanism of action for this compound in reducing dyskinesia is primarily attributed to its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Over-activity of the glutamatergic system is believed to contribute to the development of dyskinesia, and by blocking NMDA receptors, this compound helps to normalize this pathway.[1] Additionally, this compound has been shown to influence dopaminergic systems by increasing dopamine release and inhibiting its reuptake, which may also contribute to its therapeutic effects.[3][4]

This document provides a comprehensive guide for the administration of this compound in clinical trials focused on dyskinesia, with detailed protocols and data presentation to aid researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Efficacy of this compound in Reducing Dyskinesia in Clinical Trials

| Outcome Measure | This compound Effect | Placebo Effect | Treatment Difference | p-value | Citation(s) |

| Dyskinesia Rating Scale (DRS) | - | - | SMD: -1.32 | <0.00001 | [5] |

| High Dosage | - | SMD: -1.50 | <0.0001 | [5] | |

| Low Dosage | - | SMD: -0.74 | 0.02 | [5] | |

| Unified Parkinson's Disease Rating Scale Part IV (UPDRS-IV) - Dyskinesia | - | - | SMD: -0.95 | <0.0001 | [5][6] |

| Rush Dyskinesia Rating Scale (RDRS) | 64% of patients improved | 16% of patients improved | Adjusted Odds Ratio for improvement: 6.7 | 0.016 | [7] |

| Unified Parkinson's Disease Rating Scale Part IVa (UPDRS-IVa) - Dyskinesia | Mean change: -1.83 | Mean change: 0.03 | Adjusted treatment effect: -2.02 | <0.001 | [7] |

| 'OFF' Time Reduction | - | - | MD: -0.66 hours | - | [6] |

| Increase in 'ON' Time Without Dyskinesia | Increase of 2.9 hours | - | - | - | [8] |

SMD: Standardized Mean Difference; MD: Mean Difference.

Table 2: Common Adverse Events Associated with this compound in Dyskinesia Clinical Trials

| Adverse Event | This compound Frequency (%) | Placebo Frequency (%) | Odds Ratio (OR) | 95% Confidence Interval (CI) | Citation(s) |

| Any Adverse Event | - | - | 3.30 | 2.29 to 4.74 | [9] |

| Visual Hallucinations | 13 | 3 | 4.97 | 2.52 to 9.81 | [9][10] |

| Dry Mouth | 16 | 1 | 6.56 | 2.73 to 15.73 | [9][10] |

| Peripheral Edema | 15 | 1 | 3.67 | 1.65 to 8.16 | [9][10] |

| Dizziness | - | - | 3.30 | 1.61 to 6.74 | [9] |

| Constipation | 13 | 3 | 2.75 | 1.37 to 5.50 | [9][10] |

| Falls | 13 | 7 | - | - | [10] |

| Orthostatic Hypotension | 13 | 1 | - | - | [10] |

| Nausea | 8 | 3 | - | - | [10] |

| Urinary Tract Infection | 8 | 5 | - | - | [10] |

| Decreased Appetite | 6 | 1 | - | - | [10] |

Experimental Protocols

Protocol 1: Participant Screening and Enrollment

-

Inclusion Criteria:

-

Diagnosis of idiopathic Parkinson's disease.

-

Presence of troublesome levodopa-induced dyskinesia.

-

Stable dose of levodopa and other anti-parkinsonian medications for at least 30 days prior to baseline.

-

Age between 30 and 85 years.

-

Willing and able to provide informed consent.

-

-

Exclusion Criteria:

-

Atypical parkinsonism.

-

Previous treatment with this compound within the last 30 days.

-

Severe cognitive impairment (e.g., Mini-Mental State Examination score < 24).

-

History of significant psychiatric disorders, including psychosis or recent suicidal ideation.

-

Severe renal impairment (e.g., creatinine clearance < 50 mL/min).

-

History of seizures.

-

Women who are pregnant, breastfeeding, or planning to become pregnant during the study.

-

Protocol 2: this compound Dosing and Administration

This protocol is a general guideline and should be adapted based on the specific formulation of this compound (immediate-release vs. extended-release) and the trial design.

-

Initiation and Titration:

-

Week 1: this compound 100 mg or 137 mg (for extended-release) once daily in the morning.

-

Week 2: Increase to 100 mg twice daily or 274 mg once daily.

-

Subsequent Weeks: The dose may be further titrated up to a maximum of 400 mg per day, divided into two doses, based on clinical response and tolerability.[3] For extended-release formulations, the maximum dose may vary.

-

-

Administration:

-

Immediate-release formulations are typically administered in the morning and early afternoon to minimize the risk of insomnia.

-

Extended-release capsules are often administered once daily at bedtime.

-

Patients should be instructed to swallow the capsules whole and not to crush or chew them.

-

-

Washout Period (for crossover trials):

-

A washout period of at least 15 days is recommended between treatment phases to minimize carryover effects.[7]

-

Protocol 3: Assessment of Dyskinesia using the Unified Dyskinesia Rating Scale (UDysRS)

The UDysRS is a comprehensive tool for evaluating the severity and impact of dyskinesia.[11] It consists of four parts:

-

Part I: Historical Perception of ON-Dyskinesia (Patient/Caregiver Interview)

-

The rater interviews the patient and/or caregiver about their experience with dyskinesia over the past week.

-

Questions focus on the timing, duration, and impact of dyskinesia on daily activities.

-

-

Part II: Historical Perception of OFF-Dystonia (Patient/Caregiver Interview)

-

Similar to Part I, this section assesses the patient's and caregiver's perception of "off" period dystonia over the past week.

-

-

Part III: Objective Impairment (Clinician-Rated)

-

The clinician observes the patient performing a series of standardized tasks (e.g., speaking, drinking, dressing, walking).

-

The severity of dyskinesia is rated for seven different body regions during these tasks.

-

-

Part IV: Objective Disability (Clinician-Rated)

-

The clinician rates the degree to which dyskinesia interferes with the patient's ability to perform the standardized tasks.

-

Administration Guidelines:

-

Training and Certification: Raters should complete a certified training program to ensure standardized administration and scoring of the UDysRS.[12]

-

Environment: The assessment should be conducted in a quiet, well-lit room with enough space for the patient to perform the required tasks.

-

Instructions: Clear and standardized instructions should be provided to the patient and caregiver for the historical parts of the scale. For the objective parts, the clinician should demonstrate the tasks if necessary.

-

Scoring: Each item is scored on a 5-point scale (0-4), with higher scores indicating greater severity or disability. The total score for each part and a total UDysRS score are calculated.

-

Timing: The UDysRS assessment should be performed at baseline and at specified follow-up visits throughout the clinical trial to track changes in dyskinesia.

Mandatory Visualization

Caption: this compound's dual mechanism of action in modulating dyskinesia.

Caption: Workflow for an this compound clinical trial in dyskinesia.

References

- 1. This compound for dyskinesia in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. youtube.com [youtube.com]

- 5. An updated meta-analysis of this compound for treating dyskinesia in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of oral this compound in Parkinson’s disease with dyskinesia and motor fluctuations: a systematic review and meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound for Dyskinesias in Parkinson's Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound ER (Gocovri®) Significantly Increases ON Time Without Any Dyskinesia: Pooled Analyses From Pivotal Trials in Parkinson's Disease [frontiersin.org]

- 9. neurologyopen.bmj.com [neurologyopen.bmj.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Unified Dyskinesia Rating Scale (UDysRS) [movementdisorders.org]

- 12. Teaching program for the Unified Dyskinesia Rating Scale - PubMed [pubmed.ncbi.nlm.nih.gov]

Practical Application of Amantadine in Treating Levodopa-Induced Dyskinesia: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levodopa-induced dyskinesia (LID) is a significant complication arising from the long-term treatment of Parkinson's disease (PD) with levodopa, the most effective symptomatic therapy for the condition. These involuntary movements can become disabling and substantially impact a patient's quality of life. Amantadine, initially developed as an antiviral agent, has been repurposed as an effective treatment for LID. Its mechanism of action is primarily attributed to its non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the glutamatergic signaling pathways implicated in the pathophysiology of LID. These application notes provide a comprehensive overview of the practical application of this compound for LID, including quantitative data from clinical trials, detailed experimental protocols for preclinical and clinical research, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation: Efficacy and Safety of this compound in Levodopa-Induced Dyskinesia

The following tables summarize the quantitative data from key clinical trials investigating the efficacy and safety of this compound in treating LID.

Table 1: Efficacy of this compound in Reducing Levodopa-Induced Dyskinesia

| Trial/Study | This compound Formulation | Dose | Primary Efficacy Endpoint | Results (this compound vs. Placebo) | Citation(s) |

| EASE LID Study | Extended-Release (ADS-5102) | 274 mg/day | Change in Unified Dyskinesia Rating Scale (UDysRS) total score at week 12 | Significant reduction in UDysRS score | [1] |

| EASED Study | Extended-Release (ADS-5102) | 260 mg, 340 mg, 420 mg/day | Change in UDysRS total score at week 8 | 27% reduction with 340 mg dose (p=0.005) | [2] |

| Verhagen Metman et al. (1998) | Immediate-Release | 300-400 mg/day | Dyskinesia severity during levodopa infusion | ~60% reduction in dyskinesia | [3] |

| Snow et al. (2000) | Immediate-Release | 200 mg/day | Total dyskinesia score | ~24% reduction in total dyskinesia score | [1][3] |

| AMANDYSK Trial | Immediate-Release | Mean dose ~300 mg/day | Worsening of dyskinesia upon withdrawal | Significant worsening in placebo group upon withdrawal | [1] |

Table 2: Safety and Tolerability of this compound in Levodopa-Induced Dyskinesia

| Common Adverse Events | Extended-Release Formulation | Immediate-Release Formulation | Citation(s) |

| Hallucinations | Reported | Reported | [1][3] |

| Dizziness | Reported | Reported | [3] |

| Dry Mouth | Reported | Reported | [3] |

| Peripheral Edema | Reported | Reported | [1] |

| Constipation | Reported | Reported | [3] |

| Nausea | Not specified | Reported | [3] |

| Confusion | Not specified | Reported | [3] |

Experimental Protocols

Preclinical Research: Rodent Model of Levodopa-Induced Dyskinesia

Objective: To induce LID in a rodent model to evaluate the efficacy of this compound.

Model: Unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat or mouse model of Parkinson's disease.[4][5][6][7][8]

Methodology:

-

Animal Preparation:

-

House male Sprague-Dawley rats (200-250g) or C57BL/6 mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatize animals to the housing conditions for at least one week prior to surgery.

-

-

-

Anesthetize the animal using isoflurane.

-

Secure the animal in a stereotaxic frame.

-

Inject 6-OHDA (e.g., 8 µg in 4 µl of saline with 0.02% ascorbic acid) into the medial forebrain bundle (MFB) of one hemisphere. The coordinates for injection will vary depending on the species and apparatus.

-

Allow the animals to recover for at least 2-3 weeks to ensure complete dopaminergic denervation.

-

-

Induction of Dyskinesia:

-

Administer a daily dose of levodopa (e.g., 6 mg/kg, s.c.) and a peripheral DOPA decarboxylase inhibitor (e.g., benserazide, 12 mg/kg, s.c.) for approximately 3 weeks.

-

-

Behavioral Assessment (Abnormal Involuntary Movements - AIMs): [9][10][11][12][13]

-

On testing days, administer levodopa/benserazide and observe the animals individually for abnormal involuntary movements.

-

Score the severity of axial, limb, and orolingual (ALO) AIMs at regular intervals (e.g., every 20 minutes for 3-4 hours) using a validated rating scale. The scale typically ranges from 0 (absent) to 4 (continuous, severe).

-

-

This compound Treatment:

-

Once stable dyskinesia is established, administer this compound (e.g., 10-40 mg/kg, i.p.) or vehicle prior to levodopa administration.

-

Score AIMs as described above to assess the effect of this compound on dyskinesia severity.

-

Clinical Trial Protocol: this compound for Levodopa-Induced Dyskinesia

Objective: To evaluate the efficacy and safety of this compound in patients with Parkinson's disease and LID.

Study Design: A randomized, double-blind, placebo-controlled, crossover trial.[3][14][15]

Participant Population:

-

Inclusion Criteria: [1][2][3][16][17]

-

Diagnosis of idiopathic Parkinson's disease.

-

Presence of troublesome peak-dose LID.

-

Stable dose of levodopa and other anti-parkinsonian medications for at least one month prior to the study.

-

Hoehn and Yahr stage 2-4.

-

-

-

Previous treatment with this compound.

-

Significant cognitive impairment (e.g., Mini-Mental State Examination score < 24).

-

Severe renal impairment.

-

History of psychosis or hallucinations.

-

Intervention:

-

Treatment Periods: Two treatment periods of a specified duration (e.g., 4 weeks), separated by a washout period (e.g., 2 weeks).

-

Randomization: Patients are randomly assigned to receive either this compound or placebo in the first treatment period and then crossover to the other treatment in the second period.

-

Dosing:

Assessments:

-

Primary Outcome Measure: Change in the Unified Dyskinesia Rating Scale (UDysRS) total score from baseline to the end of each treatment period.[20][21][22][23][24] The UDysRS is a comprehensive scale that assesses the patient's perception of the impact of dyskinesia on daily activities and a clinician's objective rating of dyskinesia severity.

-

Secondary Outcome Measures:

-

Patient diaries to record "on" time with and without troublesome dyskinesia, and "off" time.

-

Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor examination).

-

Safety and tolerability assessments, including monitoring for adverse events.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Levodopa-Induced Dyskinesia and this compound's Mechanism of Action

The development of LID is associated with complex changes in the basal ganglia circuitry, particularly involving the sensitization of the direct pathway striatal projection neurons. This is driven by the pulsatile stimulation of dopamine D1 receptors by exogenous levodopa and aberrant glutamatergic signaling. This compound's therapeutic effect is mediated by its antagonism of NMDA receptors, which reduces the excessive glutamatergic drive.[25][26][27][28][29][30][31][32][33]

References

- 1. dovepress.com [dovepress.com]

- 2. This compound ER Curbs Levodopa-Induced Dyskinesia in PD [medscape.com]

- 3. This compound for dyskinesia in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-OHDA mouse model of Parkinson's disease [protocols.io]

- 5. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 7. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]

- 8. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pcl.psychiatry.uw.edu [pcl.psychiatry.uw.edu]